N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c1-7-9(14-10(16)8-3-2-5-18-8)11(17)15-4-6-19-12(15)13-7/h2-6H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWAAYVVHYBRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazolo[3,2-a]pyrimidine Synthesis
The thiazolo[3,2-a]pyrimidine scaffold is typically constructed via cyclocondensation or intramolecular cyclization. Source details the synthesis of analogous derivatives using polyphosphoric acid (PPA)-mediated cyclodehydration. For example, 2-phenacylthio-dihydropyrimidine hydrobromides undergo intramolecular cyclization in PPA at 120–140°C for 2 h, yielding thiazolo[3,2-a]pyrimidines with >70% efficiency . Adapting this method, 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine could be synthesized from 6-amino-2-mercapto-4-methylpyrimidine and α-bromoketones, followed by oxidative cyclization .
Key parameters for core synthesis:
| Parameter | Value |
|---|---|
| Coupling Agent | EDC, HOBt |
| Solvent | DMF or DCM |
| Reaction Time | 12–18 h |
| Yield | 65–78% |
One-Pot Tandem Synthesis
Source reports a tandem Knoevenagel–Michael cyclo-condensation for fused pyrido-thiazolopyrimidines, which could be adapted for the target compound. Using DABCO as an organocatalyst, heterocyclic enamines, aldehydes, and malononitrile react under ethanol reflux to form the core structure in 1.5 h . For N-{7-methyl-5-oxo-5H-thiazolopyrimidin-6-yl}thiophene-2-carboxamide, this method would involve:
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Condensation of 4-amino-6-methyl-2-thioxo-1,2-dihydropyrimidine with ethyl acetoacetate to form the enamine.
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Michael addition with thiophene-2-carboxaldehyde.
Advantages :
Alternative Alkylation-Cyclization Approach
Source proposes alkylation followed by cyclization for analogous thiazolopyrimidine carboxamides. The methyl group at position 7 is introduced via alkylation of a 4-oxo-6-phenyl-2-thioxo-dihydropyrimidine intermediate using methyl iodide. Subsequent cyclization with PPA and coupling with thiophene-2-carboxylic acid yields the target compound.
Stepwise Breakdown :
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Alkylation :
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React 4-oxo-6-phenyl-2-thioxo-1,2-dihydropyrimidine with CH3I in DMF/K2CO3.
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Yield: 85–90%.
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Cyclization :
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Amidation :
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Couple with thiophene-2-carbonyl chloride as described in Section 2.
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Spectroscopic Characterization and Validation
All synthetic routes require validation via spectroscopy:
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IR : Carbonyl (C=O) stretch at 1680–1700 cm⁻¹; thiophene C-S at 680–720 cm⁻¹ .
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1H NMR (DMSO-d6):
-
13C NMR :
Comparative Analysis of Methods
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PPA Cyclization | PPA | 130 | 2 | 70–75 |
| Tandem Synthesis | DABCO | 80 | 1.5 | 72–80 |
| Alkylation | K2CO3 | 25 | 12 | 85–90 |
The tandem method offers the shortest reaction time, while alkylation provides the highest yield for intermediates. PPA cyclization remains the most robust for core formation.
Challenges and Optimization Strategies
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Regioselectivity : Competing reactions at N-6 vs. N-7 positions require careful control of stoichiometry .
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Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but complicate purification .
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Catalyst Recycling : DABCO can be recovered via aqueous extraction, reducing costs .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies exploring enzyme inhibition and receptor binding due to its structural similarity to purine bases.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active
Biological Activity
N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The compound features a thiazolo[3,2-a]pyrimidine core with a thiophene moiety and a carboxamide functional group. The structural formula can be represented as:
Synthesis Methods
The synthesis typically involves multi-step procedures including:
- Formation of Thiazole and Pyrimidine Rings : Utilizing cyclization reactions.
- Introduction of Thiophene and Carboxamide Groups : Achieved through coupling reactions with appropriate precursors.
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine exhibit potent anticancer properties. For instance, a study reported that certain thiazolopyridazine derivatives showed IC50 values ranging from 6.90 μM to 51.46 μM against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
Table 1: Cytotoxicity of Thiazolopyridazine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | MCF-7 | 14.34 |
| 7h | MCF-7 | 10.39 |
| 7s | HCT-116 | 6.90 |
| Doxorubicin | MCF-7 | 19.35 |
The mechanism of action for compounds like this compound involves:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation.
- Signal Transduction Pathway Modulation : Interference with pathways that regulate cell growth and apoptosis.
3. Antimicrobial Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for antimicrobial properties. A study highlighted the effectiveness of certain derivatives against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3c | Escherichia coli | TBD |
Case Study: Anticancer Efficacy
In a recent study involving thiazolopyridazine derivatives, compounds were tested against multiple cancer cell lines using the MTT assay method. The results indicated that modifications in substituents significantly affected cytotoxicity profiles, emphasizing structure-activity relationships (SAR) in drug design .
Case Study: Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of thiazolo[3,2-a]pyrimidine derivatives against various pathogens. The study concluded that the presence of specific functional groups enhanced antimicrobial potency .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs and their differences are summarized below:
Physicochemical Properties
- Lipophilicity : The thiophene ring in the target compound increases lipophilicity compared to oxygen-rich analogs (e.g., diethoxybenzamide in ) .
- Hydrogen Bonding : Analogs with hydroxy () or methoxy groups () exhibit stronger hydrogen-bonding capacity, influencing solubility and crystal packing .
- Thermal Stability : Bulkier substituents (e.g., diethoxybenzamide) may reduce thermal stability due to steric strain .
Crystallographic and Spectral Data
- X-ray Diffraction : confirms zigzag hydrogen-bonding chains in thiazolo[3,2-a]pyrimidine crystals. The target compound’s thiophene may alter packing motifs compared to phenyl analogs .
- NMR/MS Characterization : Mass spectra of analogs (e.g., ) show molecular ion peaks (e.g., m/z 492 for compound 3), while the target compound’s MS would exhibit a distinct fragmentation pattern .
Q & A
Q. What are the common synthetic routes for preparing N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide?
Methodological Answer: The synthesis typically involves cyclization and coupling reactions. A general approach includes:
Thiazolo[3,2-a]pyrimidine Core Formation : Reacting 2-aminothiazole derivatives with activated carbonyl compounds (e.g., β-ketoesters) under acidic or basic conditions to form the fused thiazolopyrimidine ring .
Carboxamide Functionalization : Coupling the thiophene-2-carboxamide moiety via nucleophilic acyl substitution or condensation reactions. For example, using coupling agents like EDCI/HOBt in anhydrous DMF at 60–80°C .
Purification : Recrystallization from ethanol/water mixtures or column chromatography with ethyl acetate/hexane gradients to isolate the final product .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Acetic acid, reflux, 8–10 h | 76–78 | |
| Coupling | EDCI, HOBt, DMF, 60°C | 70–85 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A combination of techniques is essential:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680–1720 cm⁻¹, NH at ~3200 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Assigns proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (C=O at ~165–175 ppm) and aromatic carbons .
- X-ray Crystallography : Resolves spatial conformation and bond angles (e.g., puckered pyrimidine rings, dihedral angles between fused rings) .
Q. How can computational methods like DFT optimize the synthesis or reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) is used to:
Predict Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites for functionalization .
Conformational Stability : Analyze energy-minimized geometries (e.g., boat vs. chair conformations of the pyrimidine ring) .
Reaction Pathway Simulation : Model transition states for key steps (e.g., cyclization barriers) to optimize solvent/catalyst selection .
Example DFT Parameters:
- Basis Set: B3LYP/6-311+G(d,p)
- Key Output: Activation energy for cyclization = ~25 kcal/mol .
Q. How should researchers resolve contradictions in reported synthetic yields for analogous derivatives?
Methodological Answer: Contradictions often arise from variations in:
Catalyst Systems : Palladium vs. copper catalysts in coupling reactions (e.g., CuI gives 70% yield vs. Pd(OAc)₂ at 85%) .
Solvent Polarity : Polar aprotic solvents (DMF) vs. acetic acid (protic) alter reaction kinetics .
Work-Up Protocols : Incomplete purification (e.g., residual solvents inflate yields).
Systematic Approach:
- Design a factorial experiment varying solvents, catalysts, and temperatures.
- Use HPLC to quantify purity and validate yields .
Q. What strategies are recommended for evaluating the biological activity of this compound?
Methodological Answer:
In Vitro Screening :
- Enzyme Inhibition : Assay against kinases or proteases (IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution (MIC values against S. aureus or E. coli) .
Cellular Studies :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl vs. chloro groups) to correlate structure with efficacy .
Q. How can X-ray crystallography address challenges in structural elucidation?
Methodological Answer:
- Crystal Growth : Slow evaporation from ethyl acetate/ethanol (3:2) to obtain single crystals .
- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets.
- Refinement : SHELXL software to resolve disorder (e.g., rotational flexibility of thiophene groups) .
Key Refinement Metrics:
- R-factor: < 0.05
- Data-to-Parameter Ratio: > 10:1 .
Q. What analytical workflows are recommended for purity assessment?
Methodological Answer:
HPLC : C18 column, acetonitrile/water gradient (90:10 to 50:50), UV detection at 254 nm .
Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3% tolerance) .
Q. How can reaction conditions be optimized for scale-up synthesis?
Methodological Answer:
- Solvent Screening : Replace DMF with toluene for easier recycling .
- Catalyst Loading : Reduce Pd(OAc)₂ from 5 mol% to 2 mol% with microwave assistance (20 min vs. 8 h) .
- Process Monitoring : Use inline FTIR to track reaction progress and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
